

# Spectroscopic Analysis of Methyl Pyrimidine-4-Carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl pyrimidine-4-carboxylate

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This technical guide provides an in-depth overview of the spectroscopic analysis of **methyl pyrimidine-4-carboxylate**, a key heterocyclic compound with applications in pharmaceutical synthesis.<sup>[1]</sup> This document outlines the expected spectroscopic data, detailed experimental protocols for its characterization, and visual workflows to guide researchers in their analytical endeavors.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **methyl pyrimidine-4-carboxylate**, compiled from spectral databases and analogous compounds.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~9.3	s	-
H-5	~8.0	d	~5.0
H-6	~9.1	d	~5.0
-OCH <sub>3</sub>	~4.0	s	-

Note: Predicted values based on pyrimidine derivatives.  
Solvent: CDCl<sub>3</sub>.

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Carbon	Chemical Shift ( $\delta$ , ppm)
C-2	~158
C-4	~155
C-5	~122
C-6	~157
C=O	~165
-OCH <sub>3</sub>	~53

Note: Predicted values based on pyrimidine and pyridine derivatives. Solvent: CDCl<sub>3</sub>.[\[2\]](#)[\[3\]](#)

**Table 3: FT-IR Spectroscopic Data**

Functional Group	Absorption Range (cm <sup>-1</sup> )	Intensity
C-H (aromatic)	3100-3000	Medium
C=O (ester)	1725-1740	Strong
C=N	1650-1550	Medium-Strong
C=C	1580-1475	Medium-Strong
C-O (ester)	1300-1100	Strong
Note: Characteristic absorption ranges for aromatic esters and pyrimidine rings.		

**Table 4: Mass Spectrometry Data**

m/z	Proposed Fragment
138	[M] <sup>+</sup> (Molecular Ion)
107	[M - OCH <sub>3</sub> ] <sup>+</sup>
79	[M - COOCH <sub>3</sub> ] <sup>+</sup> (Pyrimidine ring)
Note: Predicted fragmentation pattern based on the mass spectrometric study of 4-pyrimidine carboxylic acids. <a href="#">[4]</a>	

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra.

#### 2.1.1 Sample Preparation

- Weigh approximately 5-10 mg of **methyl pyrimidine-4-carboxylate**.

- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.
- Ensure the sample height in the NMR tube is sufficient for analysis (typically 4-5 cm).

#### 2.1.2 $^1\text{H}$ NMR Acquisition

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the  $^1\text{H}$  NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-2 second relaxation delay).
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

#### 2.1.3 $^{13}\text{C}$ NMR Acquisition

- Following  $^1\text{H}$  NMR acquisition, switch the spectrometer to the  $^{13}\text{C}$  channel.
- Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence.
- A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the lower natural abundance and longer relaxation times of  $^{13}\text{C}$ .
- Process the data similarly to the  $^1\text{H}$  spectrum.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the analysis of solid **methyl pyrimidine-4-carboxylate** using the KBr pellet method.<sup>[5]</sup>

### 2.2.1 Sample Preparation (KBr Pellet)

- Grind a small amount (1-2 mg) of **methyl pyrimidine-4-carboxylate** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.<sup>[5]</sup>
- Place a portion of the mixture into a pellet press die.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.<sup>[5]</sup>

### 2.2.2 FT-IR Spectrum Acquisition

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- The final spectrum will be displayed in terms of transmittance or absorbance.

## Mass Spectrometry (MS)

This protocol details the analysis of **methyl pyrimidine-4-carboxylate** using Electron Ionization (EI) Mass Spectrometry.<sup>[6]</sup>

### 2.3.1 Sample Introduction

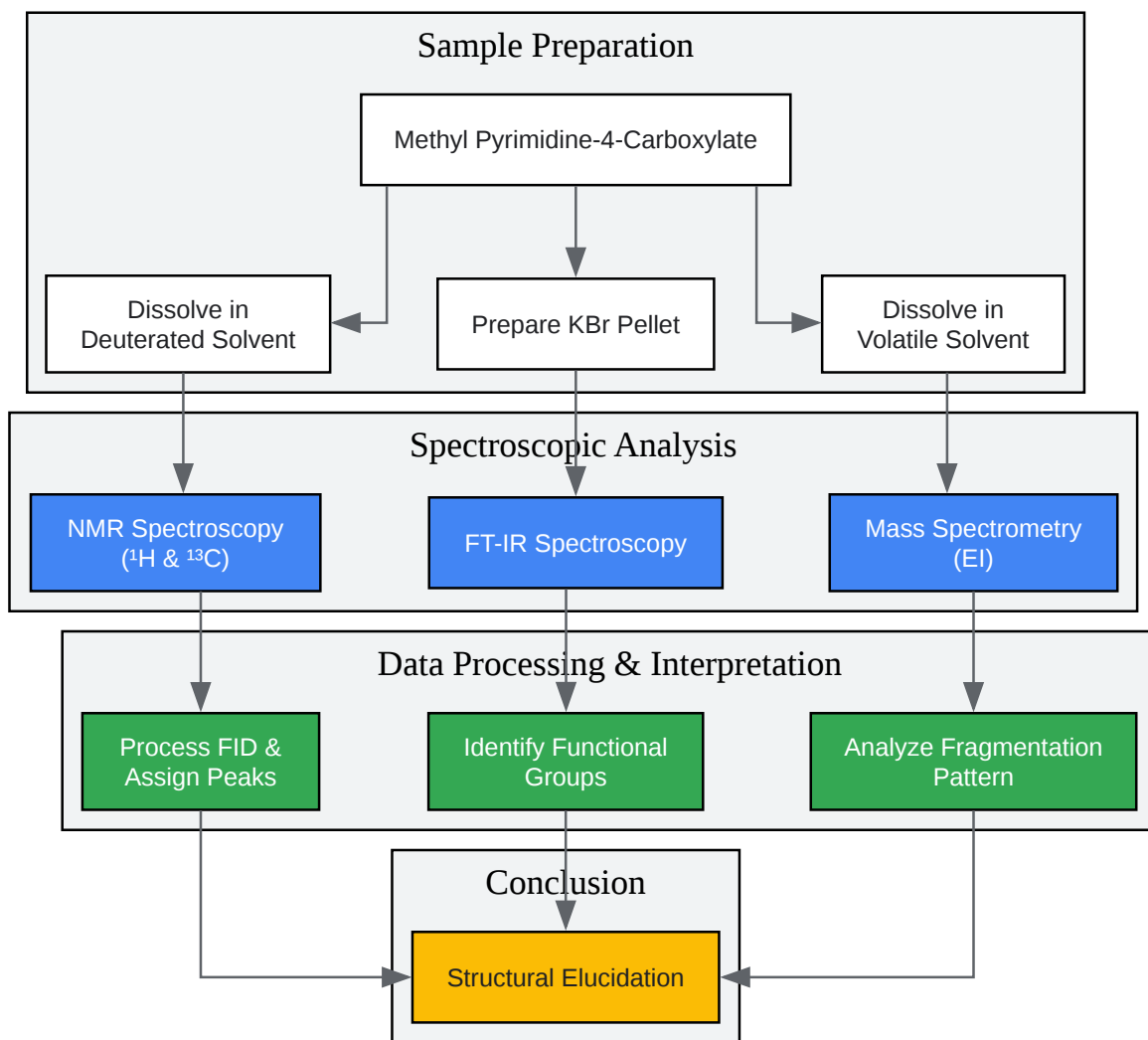
- Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid can be placed in a capillary tube.

### 2.3.2 Data Acquisition

- Ionize the sample using a standard electron energy of 70 eV.<sup>[7]</sup>
- The generated ions are then accelerated and separated by the mass analyzer based on their mass-to-charge ratio ( $m/z$ ).
- Scan the desired mass range (e.g.,  $m/z$  30-200).
- The detector records the abundance of each ion, generating a mass spectrum.

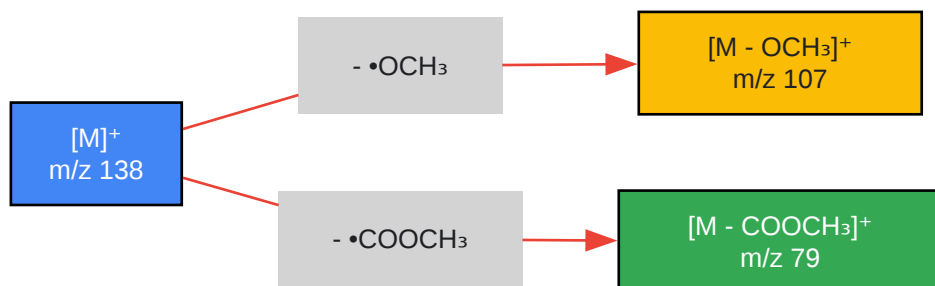
## Visualized Workflows and Relationships

The following diagrams illustrate the analytical workflow and a key logical relationship in the spectroscopic analysis of **methyl pyrimidine-4-carboxylate**.



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Caption: Workflow for the Spectroscopic Analysis.



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Caption: Proposed EI-MS Fragmentation Pathway.

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